2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid
Description
2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a benzoic acid moiety substituted with a nitro group
Properties
IUPAC Name |
2-(5-methoxycarbonylthiophen-3-yl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c1-20-13(17)11-4-7(6-21-11)10-5-8(14(18)19)2-3-9(10)12(15)16/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLCVGFHPIOTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691007 | |
| Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-05-4 | |
| Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Nitration of Benzoic Acid: The nitration of benzoic acid can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methylbenzoic acid
- 2-Chloro-5-[5-(Methoxycarbonyl)thiophen-3-YL]benzoic acid
Uniqueness
2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methoxycarbonyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
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